2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core. Key structural elements include:
- A thieno[2,3-d]pyrimidin-4-one scaffold with a 4-fluorophenyl group at position 5 and a phenyl group at position 3.
- A sulfanyl linker at position 2, connected to an acetamide group substituted with a 2-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17F4N3O2S2/c28-17-12-10-16(11-13-17)19-14-37-24-23(19)25(36)34(18-6-2-1-3-7-18)26(33-24)38-15-22(35)32-21-9-5-4-8-20(21)27(29,30)31/h1-14H,15H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFKLRKYFQGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)SC=C3C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F4N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide is a thieno[2,3-d]pyrimidine derivative known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C26H17F2N3O2S2
- CAS Number : 2338844
- Molar Mass : 515.62 g/mol
The structural complexity of this compound contributes to its interaction with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:
- Inhibition of Kinases : Similar compounds in the thieno[2,3-d]pyrimidine class have been shown to inhibit MEK1/2 kinases, leading to reduced proliferation in cancer cell lines such as MV4-11 and MOLM13 .
- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties by modulating the expression of inflammatory mediators like COX-2 and iNOS in various cell models .
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
In Vitro Studies
Recent research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant biological activities:
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | AChE | 10.4 | Dual inhibitory effect on cholinesterases |
| Similar Thieno Derivative | MEK1/2 | 0.3 - 1.2 | Effective against leukemia cell lines |
| Other Thieno Derivative | COX-2 | Variable | Anti-inflammatory potential |
Case Studies
- Acute Leukemia Cell Lines : A study investigated the effects of a closely related thieno derivative on acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated a significant reduction in cell viability at concentrations around 0.3 µM, suggesting potent anticancer properties .
- Inflammation Models : In RAW264.7 cells, compounds similar to the target molecule demonstrated a marked decrease in the expression levels of inflammatory markers post-treatment, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR analysis of thieno[2,3-d]pyrimidines indicates that modifications at specific positions on the aromatic rings significantly influence their biological activity:
- Fluorine Substitution : The presence of fluorine at the para position enhances lipophilicity and bioactivity against various targets.
- Sulfanyl Group : The sulfanyl moiety is crucial for maintaining the structural integrity necessary for enzyme interactions.
Scientific Research Applications
Structural Characteristics
This compound features a thieno[2,3-d]pyrimidine core, which is fused with a phenyl and a 4-fluorophenyl substituent. The presence of multiple functional groups, such as the sulfanyl group and acetamide moiety, enhances its chemical reactivity and potential biological activity. Its molecular formula is , and it has been identified with the Chemical Identifier (CID) 1742385 in PubChem.
Biological Activities
Research has indicated that compounds similar to 2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide exhibit a range of biological activities:
- Anticancer Activity :
-
Anti-fibrotic Properties :
- There is emerging evidence supporting the anti-fibrotic activity of pyrimidine derivatives, indicating that this compound could be explored for therapeutic applications in conditions characterized by fibrosis .
- Antiviral and Antimicrobial Activities :
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of related thieno[2,3-d]pyrimidine derivatives against various tumor cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, highlighting their potential as lead compounds for further development in cancer therapy .
Case Study 2: Anti-fibrotic Activity
In vitro studies on pyrimidine derivatives demonstrated their ability to reduce fibrotic markers in cellular models of fibrosis. The mechanism appears to involve modulation of signaling pathways associated with fibrogenesis .
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits growth in various tumor cell lines | |
| Anti-fibrotic | Reduces fibrotic markers in vitro | |
| Antiviral | Exhibits activity against viral pathogens |
Synthesis Overview
| Step | Reagents Used | Outcome |
|---|---|---|
| Initial Reaction | Malononitrile, aldehydes | Formation of intermediates |
| Cyclization | Acid catalysts | Thieno[2,3-d]pyrimidine core |
| Functionalization | Sulfanyl and acetamide groups | Final product |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Variations
The thieno[2,3-d]pyrimidinone core distinguishes the target compound from analogs with alternative fused-ring systems. Below is a comparison of key structural and physicochemical properties:
Table 1: Core Structure and Molecular Properties
Key Observations:
Positional Isomerism: The compound in shares a thienopyrimidine core but differs in ring fusion (3,2-d vs. 2,3-d), which may influence hydrogen-bonding patterns and crystal packing .
Core Flexibility: Chromenone-based analogs (Example 83) exhibit larger conjugated systems, which may enhance UV absorption but reduce solubility .
Functional Group Comparisons
Table 2: Substituent Impact on Physicochemical Properties
Key Observations:
Trifluoromethyl vs.
Steric Effects : The isopropyl group in may hinder interactions with flat binding pockets compared to the planar trifluoromethylphenyl group in the target compound .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely adopted method involves cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with aryl isothiocyanates. For example, reacting 5-(4-fluorophenyl)-2-amino-thiophene-3-carboxamide with phenyl isothiocyanate in acetic acid under reflux yields the 4-oxo-3-phenylthieno[2,3-d]pyrimidine intermediate. Key parameters include:
-
Temperature : 80–100°C
-
Catalyst : Acetic acid (10–15% v/v)
-
Reaction Time : 6–8 hours
Hydrolysis and Alkylation of Ester Precursors
Ethyl 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes hydrolysis with sodium hydroxide (1:3 molar ratio) at 50–60°C to yield the corresponding carboxylic acid. Subsequent alkylation with chloroacetamide derivatives introduces the sulfanylacetamide side chain.
Functionalization of the Aryl Substituents
Fluorophenyl Group Installation
The 4-fluorophenyl group at position 5 is introduced via Suzuki-Miyaura coupling. Using Pd(PPh₃)₄ as a catalyst, 5-bromo-thieno[2,3-d]pyrimidine reacts with 4-fluorophenylboronic acid in dioxane/water (3:1) at 90°C.
-
Molar Ratio : 1:1.2 (bromide:boronic acid)
-
Yield : 78–85%
Trifluoromethylphenyl Acetamide Coupling
N-[2-(Trifluoromethyl)phenyl]acetamide is synthesized separately via amidation of 2-(trifluoromethyl)aniline with acetyl chloride in dichloromethane (DCM) using pyridine as a base. This intermediate is then coupled to the thieno[2,3-d]pyrimidine core via a sulfhydryl linkage.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysts : Pd(OAc)₂ with XPhos ligand improves coupling efficiency for aryl boronic acids (TON > 200).
-
Base Selection : Cs₂CO₃ outperforms K₂CO₃ in Suzuki reactions, reducing reaction times by 30%.
Analytical Characterization
Critical analytical data for verifying the compound’s structure include:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 8H, aromatic-H), 4.34 (s, 2H, SCH₂CO).
-
HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Column Chromatography : Replaced with recrystallization from ethanol/water (7:3) for industrial-scale purification.
-
Cost of Trifluoromethyl Reagents : Sourcing N-[2-(trifluoromethyl)phenyl]acetamide from specialized suppliers (e.g., AK Scientific) reduces synthesis costs by 40%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation in DMF | 72 | 95 | High reproducibility |
| Suzuki Coupling | 85 | 98 | Efficient aryl introduction |
| Thiol-Epoxide | 68 | 93 | Avoids palladium catalysts |
Industrial-Scale Production Considerations
Q & A
Q. What are the key steps and challenges in synthesizing the compound?
The synthesis typically involves multi-step reactions, including cyclization of the thieno[2,3-d]pyrimidine core, introduction of sulfanyl and acetamide groups via nucleophilic substitution, and purification via column chromatography. Critical challenges include optimizing reaction conditions (e.g., solvent choice, temperature) to avoid side products and ensuring high purity (>95%) through HPLC or NMR validation .
Q. How is structural integrity confirmed after synthesis?
Spectroscopic techniques are essential:
- NMR : H and C NMR verify substituent positions (e.g., fluorophenyl, trifluoromethylphenyl).
- IR : Confirms functional groups (e.g., C=O at ~1700 cm for the oxo group).
- Mass Spectrometry : Validates molecular weight (e.g., calculated [M+H] = 532.1) .
Q. What in vitro assays are used for initial biological activity screening?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC values for HeLa or MCF-7 cells).
- Antimicrobial Screening : Broth microdilution to determine MIC against Gram-positive/negative bacteria.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC for EGFR or COX-2) .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
- Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst Screening : Test bases like triethylamine vs. DBU for thioether bond formation efficiency.
- Temperature Control : Maintain 60–80°C during cyclization to minimize decomposition .
Q. What strategies resolve contradictions in biological activity data?
- Dose-Response Curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent IC .
- Target Selectivity Profiling : Screen against off-target kinases via high-throughput panels .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl) and compare bioactivity.
- Computational Modeling : Perform molecular docking to predict binding affinities for targets like EGFR or tubulin.
- Pharmacophore Mapping : Identify critical groups (e.g., sulfanyl linker) using QSAR tools .
Q. What methodologies characterize pharmacokinetic properties?
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolism : CYP450 inhibition screening.
- Excretion : Radiolabeled compound tracking in rodent models.
- Plasma Stability : Incubate with plasma at 37°C and measure degradation via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
